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3-([1,1'-Biphenyl]-2-yl)propanoic acid

Cat. No.: B3049222
CAS No.: 19853-17-9
M. Wt: 226.27 g/mol
InChI Key: TXXJUGKQQAFZKH-UHFFFAOYSA-N
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Description

Overview of Arylpropanoic Acid Derivatives in Organic Chemistry

Arylpropanoic acid derivatives are a class of organic compounds that feature a propanoic acid group attached to an aryl substituent. This structural motif is of considerable interest in organic chemistry. The presence of the carboxylic acid group is often crucial for their chemical reactivity and biological interactions. fishersci.ca These compounds serve as versatile intermediates in the synthesis of more complex molecules and are foundational in the study of reaction mechanisms. fishersci.ca The reactivity of the propanoic acid chain, combined with the diverse chemistry of the aryl group, allows for a wide range of chemical transformations.

Significance of Biphenyl (B1667301) Scaffolds in Synthetic and Mechanistic Studies

The biphenyl scaffold, consisting of two connected benzene (B151609) rings, is a privileged structure in synthetic chemistry. rsc.orgresearchgate.net Biphenyl derivatives are synthesized through various methods, including Suzuki-Miyaura, Ullmann, and Stille cross-coupling reactions, which are fundamental tools in modern organic synthesis. rsc.org From a mechanistic standpoint, the biphenyl unit is of interest due to the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the two aryl rings can lead to chiral, non-superimposable conformers, particularly when there are bulky substituents at the ortho positions. rsc.org This structural feature is critical in the design of chiral ligands and catalysts. The electronic and steric properties of the biphenyl moiety can be fine-tuned by the nature and position of substituents, influencing the reactivity and selectivity of chemical reactions. researchgate.net

Contextualizing 3-([1,1'-Biphenyl]-2-yl)propanoic Acid within Chemical Literature

While the broader class of biphenyl-substituted propanoic acids has been extensively studied, specific research focused exclusively on this compound is limited in the available chemical literature. Much of the existing research on biphenylpropanoic acids centers on isomers such as 2-([1,1'-Biphenyl]-4-yl)propanoic acid, a derivative of the well-known compound flurbiprofen (B1673479). mdpi.com

The defining feature of this compound is the substitution pattern on the biphenyl core. The propanoic acid side chain is attached at the 2-position of one of the phenyl rings. This ortho-substitution is significant because it places the side chain in close proximity to the other phenyl ring, which can lead to distinct steric and electronic interactions that influence the molecule's conformation and chemical properties. This is in contrast to the more commonly studied 4-substituted isomers where the side chain is positioned further from the second aryl ring. nih.gov The unique spatial arrangement in the 2-substituted isomer could be leveraged in the design of molecules with specific three-dimensional structures for applications in materials science or as ligands in catalysis.

The synthesis of this compound would likely involve standard synthetic methodologies for creating the biphenyl scaffold, followed by the introduction of the propanoic acid side chain. rsc.org The chemical properties would be dictated by the carboxylic acid functional group, which can undergo esterification, amidation, and reduction, and the aromatic rings, which are susceptible to electrophilic substitution. quora.com

Spectroscopic characterization would be crucial for confirming the structure of this compound. In its ¹H NMR spectrum, distinct signals for the aromatic protons would be expected, with their chemical shifts and coupling patterns providing information about the substitution pattern. docbrown.infonagwa.com The protons of the propanoic acid chain would also show characteristic signals. docbrown.info The ¹³C NMR spectrum would complement this by showing the chemical shifts of the carbon atoms in the biphenyl and propanoic acid moieties. mdpi.com Infrared (IR) spectroscopy would be expected to show a characteristic broad absorption for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch. docbrown.infonist.govgoogle.com Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern. nist.govdocbrown.info

Although direct research applications for this compound are not widely documented, its structural features suggest potential areas of investigation. The ortho-substituted biphenyl core could be explored for its ability to form stable atropisomers, which could have applications in asymmetric synthesis. Furthermore, this compound could serve as a valuable building block for the synthesis of more complex molecules with tailored properties.

Below is a table summarizing the key structural and expected spectroscopic features of this compound based on the general properties of its constituent functional groups.

PropertyExpected Characteristic
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
¹H NMR Complex aromatic signals, characteristic aliphatic signals for the -CH₂CH₂COOH group.
¹³C NMR Resonances for aromatic carbons and aliphatic carbons of the propanoic acid chain.
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹). docbrown.info
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 226. docbrown.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B3049222 3-([1,1'-Biphenyl]-2-yl)propanoic acid CAS No. 19853-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXJUGKQQAFZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306226
Record name 3-(2-phenylphenyl)propionic acid
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Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19853-17-9
Record name NSC174683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-phenylphenyl)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 1,1 Biphenyl 2 Yl Propanoic Acid and Analogues

Classical Synthetic Approaches for Propanoic Acid Derivatives

Traditional methods for the synthesis of propanoic acid derivatives, particularly arylpropanoic acids, have laid the groundwork for the development of more sophisticated and efficient routes. These classical approaches often involve multi-step sequences and have been widely applied in the synthesis of a variety of carboxylic acid-containing compounds.

Carbonylation Reactions in Arylpropanoic Acid Synthesis

Carbonylation reactions represent a powerful tool for the direct introduction of a carboxyl group into an organic molecule. In the context of arylpropanoic acid synthesis, palladium-catalyzed carbonylation of vinyl arenes is a prominent method. This reaction typically involves the use of carbon monoxide and a palladium catalyst to convert a vinyl group attached to an aromatic ring into a propanoic acid moiety. Various substituted and nonsubstituted 2-arylpropanoic acids have been synthesized with high regioselectivity using this approach. The reaction conditions can be tuned to favor the formation of the desired branched isomer over the linear one.

A notable advancement in this area is the development of a flexible two-step, one-pot procedure that combines a palladium-catalyzed Heck coupling of an aryl bromide with ethylene (B1197577), followed by a hydroxycarbonylation of the resulting styrene (B11656) intermediate. This cascade transformation leads to the desired 2-arylpropanoic acid with high regioselectivity and in good yields, avoiding the need for intermediate purification steps.

While these methods are well-established for 2-arylpropanoic acids, their application to the synthesis of 3-arylpropanoic acids, such as the target molecule, would require a different starting material, such as an allyl biphenyl (B1667301) derivative, which could then undergo hydrocarboxylation.

Alkylation Strategies for Alpha-Substituted Carboxylic Acids

Alkylation of enolates derived from carboxylic acid precursors is a fundamental strategy for the formation of carbon-carbon bonds at the α-position. For the synthesis of α-substituted arylpropanoic acids, this typically involves the deprotonation of an arylacetic acid ester or nitrile with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate, which is then reacted with an alkylating agent like methyl iodide.

The malonic ester synthesis provides an alternative and versatile route. This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. For instance, a biphenylmethyl halide could be used to alkylate diethyl malonate, which after subsequent steps would yield a biphenylpropanoic acid.

A plausible, though not explicitly documented, route to 3-([1,1'-biphenyl]-2-yl)propanoic acid could involve the Arndt-Eistert homologation. This reaction sequence extends a carboxylic acid by one methylene (B1212753) group. Thus, the commercially available [1,1'-biphenyl]-2-acetic acid could be converted to its acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water would yield the desired this compound. This method is a classic and reliable way to achieve such homologation.

Novel Synthetic Routes for Biphenyl-Substituted Propanoic Acids

More recent synthetic methodologies have focused on improving efficiency, stereoselectivity, and functional group tolerance. These novel routes are particularly important for the synthesis of chiral biphenyl-substituted propanoic acids, which often exhibit specific biological activities.

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methods has been a major focus in modern organic synthesis, allowing for the preparation of enantiomerically enriched compounds.

Asymmetric hydrovinylation of vinyl arenes is a powerful method for the synthesis of chiral 3-aryl-1-butenes, which are precursors to 2-arylpropanoic acids. This reaction involves the addition of ethylene across the double bond of a vinyl arene, catalyzed by a chiral transition metal complex, typically nickel- or palladium-based. The resulting chiral olefin can then be oxidatively cleaved to afford the corresponding 2-arylpropanoic acid with high enantiopurity. While this method is highly effective for 2-arylpropanoic acids, its direct application to the synthesis of this compound would require a different starting material and reaction sequence.

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In the context of arylpropanoic acids, this can be achieved through various methods, including enzymatic and non-enzymatic approaches.

Non-enzymatic dynamic kinetic resolution (DKR) has emerged as a particularly efficient strategy. One such system involves the use of a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), in combination with an achiral alcohol and a coupling agent like pivalic anhydride (B1165640). This system allows for the enantioselective esterification of one enantiomer of the racemic acid, while the other enantiomer is rapidly racemized in situ. This process can lead to the formation of a single enantiomer of the ester in high yield and enantiomeric excess. Such a system could theoretically be applied to resolve a racemic mixture of this compound, providing access to the individual enantiomers.

Oxidative Aryl Migration Reactions

A significant methodology for the synthesis of 2-arylpropanoic acids, a class of compounds to which this compound belongs, involves the oxidative migration of an aryl group. Research has demonstrated the viability of this approach using (β-aryl-β-hydroxy)alkyl phenyl selenides as precursors.

In this method, the oxidation of diastereoisomeric mixtures of 1-aryl-1-hydroxyprop-2-yl phenyl selenides with an excess of an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) in a solvent such as methanol (B129727) leads to the formation of methyl 2-arylpropanoates in nearly quantitative yields. When the reaction is conducted in a solvent like tetrahydrofuran (B95107) (THF), the corresponding 2-arylpropanoic acids are directly formed in high yields. This transformation proceeds via a 1,2-aryl migration, where the aryl group shifts from the carbon bearing the hydroxyl group to the adjacent carbon.

The general scheme for this reaction can be summarized as follows:

Starting MaterialOxidizing AgentSolventProductYield
1-Aryl-1-hydroxyprop-2-yl phenyl selenidem-CPBAMethanolMethyl 2-arylpropanoate~Quantitative
1-Aryl-1-hydroxyprop-2-yl phenyl selenidem-CPBATetrahydrofuran2-Arylpropanoic acidHigh

This method offers a direct and efficient route to the 2-arylpropanoic acid core structure, which is central to this compound.

Multi-Step Synthesis from Precursors

The synthesis of this compound and its analogues, such as the well-known anti-inflammatory drug flurbiprofen (B1673479) (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), is often achieved through multi-step reaction sequences. These synthetic pathways typically involve the construction of the biphenyl core, followed by the elaboration of the propanoic acid side chain.

A common strategy begins with the coupling of two aryl units to form the biphenyl structure, often via a Suzuki-Miyaura cross-coupling reaction. Subsequent steps then focus on introducing the propanoic acid moiety. For instance, the synthesis of flurbiprofen analogues has been achieved through a Suzuki coupling reaction between a suitable boronic acid and an aryl halide, followed by further functional group manipulations to introduce the propanoic acid side chain.

Esterification and Subsequent Hydrazide Formation

A key functionalization pathway in the synthesis of analogues and derivatives of this compound involves the conversion of the carboxylic acid group into other functional groups, such as esters and hydrazides. These derivatives are often synthesized for various research purposes, including the exploration of their biological activities.

The process typically begins with the esterification of the parent propanoic acid. For example, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid can be esterified by refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid. acs.org

Following the formation of the ester, the corresponding hydrazide can be synthesized. This is achieved through the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on the ester. acs.org This reaction is typically carried out in a solvent like methanol. The resulting hydrazide is a versatile intermediate that can be further reacted with various aldehydes to form hydrazone derivatives. acs.orgnih.gov

A general representation of these transformations is outlined in the table below:

Starting MaterialReagentsProduct
2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acidMethanol, H₂SO₄ (cat.)Methyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate
Methyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoateHydrazine hydrate, Methanol2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide
2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazideSubstituted aromatic aldehydes, Acetic acid (cat.), Methanol(E)-N'-Benzylidene-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide derivatives

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.

Proposed Reaction Pathways in Asymmetric Catalysis

The synthesis of enantiomerically pure 2-arylpropanoic acids, often referred to as "profens," is of significant interest. Asymmetric catalysis provides a powerful tool for achieving this. rsc.org One of the most effective methods for the asymmetric synthesis of these compounds is the transition metal-catalyzed asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid precursors.

Rhodium-phosphine complexes are commonly employed as catalysts in these reactions. The proposed mechanism for the rhodium-catalyzed asymmetric hydrogenation of an acrylic acid derivative involves the coordination of the alkene to the chiral rhodium catalyst. This is followed by the oxidative addition of hydrogen to the metal center. Subsequently, migratory insertion of the alkene into a rhodium-hydride bond occurs, which is typically the stereochemistry-determining step. Finally, reductive elimination of the product regenerates the catalyst. The chirality of the phosphine (B1218219) ligand on the rhodium center directs the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

Understanding Selectivity in Chemical Synthesis

Selectivity, including regioselectivity and stereoselectivity, is a critical aspect of the synthesis of complex molecules like this compound.

In the context of constructing the biphenyl core via Suzuki-Miyaura coupling, both steric and electronic factors of the coupling partners and the phosphine ligands on the palladium catalyst play a crucial role in determining the efficiency and selectivity of the reaction. Bulky phosphine ligands can influence the rate of the reaction and the formation of byproducts.

Regarding stereoselectivity in asymmetric synthesis, the choice of catalyst and reaction conditions is paramount. In asymmetric hydrogenations, the structure of the chiral ligand, the solvent, and the temperature can all influence the enantiomeric excess of the product. The interaction between the substrate and the chiral catalyst in the transition state determines the stereochemical outcome. Understanding these interactions, often through computational modeling and experimental studies, allows for the rational design of more selective synthetic methods. tandfonline.com

Chemical Transformations and Derivatization of 3 1,1 Biphenyl 2 Yl Propanoic Acid

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of esters, amides, and more complex hydrazide-hydrazone structures.

Formation of Esters and Amides for Synthetic Utility

The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis. Esterification of a carboxylic acid is typically achieved by reacting it with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reversible reaction, often driven to completion by removing water, yields the corresponding ester. For instance, in a procedure involving the closely related compound 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid (flurbiprofen), the methyl ester was synthesized by refluxing the parent acid in methanol (B129727) with sulfuric acid as a catalyst. acs.orgnih.gov This esterification is often a crucial first step for further derivatization, such as the synthesis of hydrazides. acs.orgnih.gov

Amide formation involves the coupling of the carboxylic acid with an amine. Direct reaction is often inefficient and typically requires either the activation of the carboxylic acid or the use of coupling agents. rsc.orgyoutube.com A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an amine. youtube.com Alternatively, various coupling reagents can facilitate the direct formation of the amide bond by activating the carboxyl group. researchgate.net These ester and amide derivatives serve as important intermediates in synthetic chemistry. organic-chemistry.orgnih.gov

Synthesis of Hydrazide and Hydrazone Derivatives

Hydrazide and hydrazone derivatives of biphenylpropanoic acids have been synthesized and studied. The synthesis is typically a two-step process starting from the parent carboxylic acid. acs.orgnih.gov

Esterification and Hydrazinolysis : The carboxylic acid is first converted to its corresponding ester, for example, a methyl or ethyl ester. This ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like methanol under reflux. The nucleophilic attack of hydrazine on the ester's carbonyl carbon results in the formation of the carbohydrazide (B1668358) (hydrazide). acs.orgnih.govresearchgate.net

Hydrazone Formation : The synthesized hydrazide is subsequently reacted with a variety of substituted aldehydes or ketones in an appropriate solvent, often with a catalytic amount of acid. rdd.edu.iqnih.gov This condensation reaction yields the corresponding hydrazone derivatives. A wide array of hydrazones can be prepared by varying the aldehyde or ketone reactant. acs.orgnih.gov

Research on the analogous compound flurbiprofen (B1673479) has demonstrated the synthesis of numerous hydrazone derivatives by reacting the flurbiprofen hydrazide with different aromatic aldehydes. acs.orgnih.gov

Reactant AldehydeResulting Hydrazone Moiety
2,3,4-Trihydroxybenzaldehyde-NH-N=CH-(C₆H₂)-2,3,4-(OH)₃
2-Aminobenzaldehyde-NH-N=CH-(C₆H₄)-2-(NH₂)
4-Fluoro-3-methoxybenzaldehyde-NH-N=CH-(C₆H₂)-4-(F)-3-(OCH₃)
3-Nitrobenzaldehyde-NH-N=CH-(C₆H₄)-3-(NO₂)
3-(Trifluoromethyl)benzaldehyde-NH-N=CH-(C₆H₄)-3-(CF₃)

Functionalization of the Biphenyl (B1667301) System

The biphenyl core of the molecule provides a scaffold for modifications through aromatic substitution and coupling reactions, allowing for the introduction of new functional groups.

Electrophilic Aromatic Substitution on Biphenyl Ring Systems

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including biphenyl. wikipedia.orgmasterorganicchemistry.com In the biphenyl system, one phenyl ring acts as an electron-donating group, activating the other ring towards electrophilic attack. This directing effect favors substitution at the ortho and para positions. stackexchange.comyoutube.com

For 3-([1,1'-Biphenyl]-2-yl)propanoic acid, the potential sites for substitution are influenced by both electronic and steric factors. The propanoic acid substituent on one ring creates steric hindrance at the adjacent ortho position (C3). Therefore, electrophilic attack is more likely to occur at the para position of the substituted ring and at the ortho and para positions of the unsubstituted ring.

Key EAS reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile. libretexts.org The nitration of biphenyl itself has been studied, with the reaction conditions influencing the ratio of ortho to para products. rsc.orgrushim.ru

Halogenation : The introduction of halogens (e.g., Br, Cl) is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com

Friedel-Crafts Reactions : These reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org

Once a nitro group is introduced, it deactivates the ring to which it is attached, making further substitution on that ring more difficult. stackexchange.com

Metal-Mediated Coupling Reactions (e.g., Suzuki-Miyaura applied to precursors/derivatives)

While functionalization of the existing biphenyl system is possible, metal-mediated cross-coupling reactions are exceptionally powerful for the synthesis of the biphenyl skeleton itself from precursors. The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds between aryl groups. gre.ac.ukmdpi.com

This reaction typically involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an arylboronic acid (or its ester) in the presence of a base. asianpubs.orgrsc.org To synthesize this compound or its derivatives, one could employ a strategy coupling a 3-(2-halophenyl)propanoic acid precursor with phenylboronic acid.

The general catalytic cycle involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond.

Transmetalation : The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination : The two aryl groups are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst. rsc.org

This methodology offers a versatile route to a vast library of substituted biphenyl compounds by varying the coupling partners. rsc.orgrsc.org

ComponentCommon ExamplesFunction
Aryl Halide/Triflate3-(2-Bromophenyl)propanoic acidElectrophilic partner
Organoboron ReagentPhenylboronic acidNucleophilic partner
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyzes the C-C bond formation
LigandPPh₃, SPhos, XPhosStabilizes the catalyst and facilitates reaction steps
BaseK₂CO₃, K₃PO₄, Na₂CO₃Activates the organoboron reagent

Organometallic Derivatives and Coordination Chemistry

The carboxylate functional group of this compound can act as a ligand, coordinating to metal centers to form organometallic compounds and coordination polymers. The deprotonated carboxylate can bind to metals in various modes (monodentate, bidentate chelating, or bridging), leading to diverse structural chemistry.

A pertinent example involves the synthesis of organotin(IV) derivatives of the related compound 2-(2-fluoro-4-biphenyl)propanoic acid. In this research, a series of organotin(IV) compounds with the general formula R₄₋ₙSnLₙ (where n = 1 or 2; R = methyl, ethyl, n-butyl, phenyl; and L = the carboxylate anion) were synthesized. These compounds are formed by reacting the carboxylic acid with the corresponding organotin(IV) oxides or chlorides. Spectroscopic analyses confirmed the coordination of the carboxylate ligand to the tin center.

Furthermore, carboxylic acids are known to form metal-organic frameworks (MOFs) and coordination polymers with a wide range of transition metals. researchgate.net For instance, flexible dicarboxylic acids have been used to synthesize complexes with zinc and nickel, forming 2D and 3D supramolecular structures. researchgate.net While specific studies on the coordination chemistry of this compound are not widely reported, its structural features suggest it could serve as a ligand to construct novel coordination compounds with interesting structural and physical properties. scirp.org

Synthesis and Characterization of Organotin(IV) Carboxylates

The synthesis of organotin(IV) derivatives of this compound typically involves condensation reactions between the carboxylic acid and various organotin(IV) oxides or hydroxides. These reactions lead to the formation of di- and triorganotin(IV) carboxylates, where the fenbufen (B1672489) molecule acts as a carboxylate ligand.

The general synthetic routes can be summarized as follows:

Diorganotin(IV) Dicarboxylates [R₂SnL₂]: These are typically prepared by reacting two equivalents of this compound (HL) with one equivalent of a diorganotin(IV) oxide (R₂SnO), such as dibutyltin(IV) oxide.

Triorganotin(IV) Carboxylates [R₃SnL]: These complexes are synthesized by reacting the carboxylic acid with a triorganotin(IV) oxide, like bis(tributyltin)oxide, or a hydroxide, such as triphenyltin (B1233371) hydroxide, in a 1:1 or 2:1 molar ratio, respectively.

The resulting organotin(IV) fenbufenate compounds have been characterized through various analytical and spectroscopic techniques, including elemental analysis, infrared (IR) spectroscopy, and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR).

Spectroscopic Characterization:

Infrared spectroscopy is a key tool in confirming the formation of these carboxylate complexes. The coordination of the carboxylate group to the tin atom is evidenced by the disappearance of the broad ν(OH) band of the free carboxylic acid and the appearance of characteristic asymmetric (νₐₛₘ) and symmetric (νₛₘ) stretching vibrations of the COO⁻ group. The difference between these two frequencies (Δν = νₐₛₘ - νₛₘ) provides insight into the coordination mode of the carboxylate ligand.

Multinuclear NMR spectroscopy provides detailed structural information in the solution state.

¹H and ¹³C NMR: The signals corresponding to the organic groups (butyl, phenyl) attached to the tin atom and the biphenylpropanoate ligand are observed, confirming the composition of the complexes. The chemical shifts of the carboxylate carbon (COO) in the ¹³C NMR spectra are particularly indicative of coordination to the tin center.

¹¹⁹Sn NMR: The chemical shift (δ) in ¹¹⁹Sn NMR spectra is highly sensitive to the coordination number and geometry of the tin atom. For many triorganotin(IV) carboxylates, the ¹¹⁹Sn chemical shifts suggest a four-coordinate tetrahedral geometry in non-coordinating solvents. In contrast, diorganotin(IV) dicarboxylates often exhibit chemical shifts indicative of higher coordination numbers (five or six), suggesting more complex structures in solution.

Table 1: Representative Spectroscopic Data for Organotin(IV) 3-([1,1'-Biphenyl]-2-yl)propanoates

CompoundIR (cm⁻¹) ν(COO)ₐₛₘIR (cm⁻¹) ν(COO)ₛₘΔν (cm⁻¹)¹¹⁹Sn NMR (δ, ppm)Proposed Geometry in Solution
Dibutyltin(IV) bis(3-([1,1'-biphenyl]-2-yl)propanoate)Penta/Hexa-coordinate
Tributyltin(IV) 3-([1,1'-biphenyl]-2-yl)propanoateTetrahedral
Triphenyltin(IV) 3-([1,1'-biphenyl]-2-yl)propanoateTetrahedral

Specific data values from the primary literature were not available in the search results.

Ligand Behavior in Complex Formation

The primary coordination modes observed for carboxylate ligands in organotin(IV) complexes are:

Monodentate: One oxygen atom of the carboxylate group forms a covalent bond with the tin atom, while the other remains uncoordinated. This is common in triorganotin(IV) carboxylates, leading to monomeric structures with a tetrahedral geometry around the tin atom in solution.

Bidentate: Both oxygen atoms of the carboxylate group coordinate to the same tin atom. This can be either chelating, forming a four-membered ring, or bridging, where the carboxylate group links two different tin atoms.

Chelating: This mode is often found in diorganotin(IV) dicarboxylates, leading to higher coordination numbers (penta- or hexa-coordinate) and distorted geometries such as trigonal bipyramidal or octahedral.

Bridging: A bridging coordination mode results in the formation of oligomeric or polymeric structures. In these structures, the carboxylate ligand spans two tin centers, often leading to five-coordinate, trigonal bipyramidal geometries around the tin atoms in the solid state.

Spectroscopic evidence, particularly from IR and ¹¹⁹Sn NMR, is crucial for elucidating this ligand behavior. For instance, a large Δν value in the IR spectrum is often indicative of a monodentate coordination, whereas smaller Δν values suggest bidentate (chelating or bridging) coordination. In solution, ¹¹⁹Sn NMR data helps to determine if these polymeric or higher-coordinate structures are maintained or if they dissociate into lower-coordinate species. For many organotin carboxylates, solid-state polymeric structures are known to break down in solution to form simpler monomeric species.

Stereochemical Aspects of 3 1,1 Biphenyl 2 Yl Propanoic Acid Analogues

Chirality in Arylpropanoic Acid Structures

Arylpropanoic acids, a class of compounds to which 3-([1,1'-biphenyl]-2-yl)propanoic acid belongs, can exhibit chirality due to the presence of a stereogenic center. In the case of 2-arylpropanoic acids, this chiral center is typically the carbon atom of the propanoic acid chain to which the aryl group is attached. However, the unique structure of this compound introduces an additional and significant source of stereoisomerism known as atropisomerism.

Atropisomerism occurs when rotation around a single bond is restricted to such an extent that different rotational conformations (rotamers) can be isolated as distinct stereoisomers. wikipedia.org In biphenyl (B1667301) derivatives, this restricted rotation arises from steric hindrance between bulky substituents at the ortho positions of the two phenyl rings. nih.gov For this compound, the propanoic acid group at the 2-position of one phenyl ring and any substituents on the ortho position of the second phenyl ring can create a significant energy barrier to rotation around the pivotal C-C bond connecting the two rings. This hindered rotation can lead to the existence of stable, non-interconverting enantiomers, which are mirror images of each other. wikipedia.org These atropisomers exhibit axial chirality, where the axis of chirality is the biphenyl C-C bond. nih.gov

Methods for Enantiomeric Separation and Resolution

The separation of enantiomers, also known as chiral resolution, is a critical process in the study and application of chiral compounds. advanceseng.com For this compound and its analogues, a variety of techniques can be employed to separate the racemic mixture into its constituent enantiomers. These methods can be broadly categorized into chromatographic techniques, chemical resolution, and kinetic resolution.

Chromatographic Techniques for Chiral Separation

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. nih.gov

The most direct method for chiral separation by HPLC involves the use of a chiral stationary phase (CSP). nih.gov CSPs are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. The separation is based on the differential interactions between the enantiomers of the analyte and the chiral selector, leading to the formation of transient diastereomeric complexes with different stabilities. tesisenred.net

For the separation of arylpropanoic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. researchgate.net These CSPs, often coated or immobilized with derivatives like 3,5-dimethylphenylcarbamate, can provide excellent enantioseparation for a wide range of chiral compounds, including those with aromatic moieties. ntu.edu.tw The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects, which are facilitated by the helical structure of the polysaccharide derivatives. researchgate.net

The following table provides examples of the separation of arylpropanoic acid enantiomers using different chiral stationary phases.

Table 1: Examples of Enantiomeric Separation of Arylpropanoic Acids by HPLC with Chiral Stationary Phases

Analyte Chiral Stationary Phase (CSP) Mobile Phase Separation Factor (α) Resolution (Rs)
Ibuprofen Chiralpak® AD Ethanol/Hexane 1.25 - 3.47 0.48 - 1.75
Ketoprofen Chiralpak® AD Ethanol/Hexane 1.25 - 3.47 0.48 - 1.75
Flurbiprofen (B1673479) Chiralpak® AD Ethanol/Hexane 1.25 - 3.47 0.48 - 1.75

An alternative to using a chiral stationary phase is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govmdpi.com Since diastereomers have different physical and chemical properties, they can be separated on a conventional achiral stationary phase. nih.gov

For carboxylic acids like this compound, common CDAs are chiral amines or alcohols, which react with the carboxylic acid group to form diastereomeric amides or esters, respectively. nih.gov The choice of the derivatizing agent is crucial as it affects the efficiency of the reaction, the stability of the resulting diastereomers, and the chromatographic separation.

The table below lists some common chiral derivatizing agents used for the analysis of chiral carboxylic acids.

Table 2: Common Chiral Derivatizing Agents for Carboxylic Acids

Chiral Derivatizing Agent Functional Group of Analyte Type of Diastereomer Formed
(R)-(+)-1-Phenylethylamine Carboxylic acid Amide
(S)-(-)-1-(1-Naphthyl)ethylamine Carboxylic acid Amide
(R)-(-)-2-Amino-1-butanol Carboxylic acid Amide
(+)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) Hydroxy acids, Amino acids Ester

Chemical Resolution Methods

Chemical resolution is a classical method for separating enantiomers that involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Due to their different solubilities, these diastereomeric salts can be separated by fractional crystallization. advanceseng.com After separation, the individual enantiomers of the original compound can be recovered by breaking the salt. youtube.com

For an acidic compound like this compound, a chiral base, such as an alkaloid (e.g., brucine, strychnine) or a synthetic chiral amine (e.g., (R)-(+)-1-phenylethylamine), can be used as the resolving agent. libretexts.org The success of this method depends on the significant difference in solubility between the two diastereomeric salts and the ability to obtain high-purity crystals of one of the diastereomers. libretexts.org

Kinetic Resolution Approaches

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of the product from the more reactive enantiomer. nii.ac.jp This method can be highly efficient in providing enantiomerically enriched compounds.

Enzymatic kinetic resolution is a widely used approach, where enzymes, particularly lipases, are employed as chiral catalysts. nih.gov For racemic arylpropanoic acids, lipases can catalyze the enantioselective esterification or hydrolysis of esters, leading to the separation of the enantiomers. nih.gov

Non-enzymatic kinetic resolution methods have also been developed. rsc.org These methods often utilize chiral catalysts to promote a reaction that selectively consumes one enantiomer. For example, the enantioselective esterification of racemic 2-arylalkanoic acids can be achieved using a chiral acyl-transfer catalyst. mdpi.com

The following table provides examples of kinetic resolution of 2-aryl-2-fluoropropanoic acids, which are structurally related to the target compound.

Table 3: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids via Enantioselective Esterification

Substrate Chiral Catalyst Selectivity Factor (s) Enantiomeric Excess (ee) of Recovered Acid Enantiomeric Excess (ee) of Ester Product
2-Fluoro-2-phenylpropanoic acid (+)-Benzotetramisole 36 94% 68%
2-(4-Chlorophenyl)-2-fluoropropanoic acid (+)-Benzotetramisole 41 95% 70%
2-Fluoroibuprofen (+)-Benzotetramisole 31 93% 69%

Stereoselective Reactions in Derivatization (e.g., formation of chiral amines)

The conversion of the carboxylic acid moiety of this compound into other functional groups, such as chiral amines, introduces a stereocenter that requires controlled synthesis to obtain enantiomerically pure products. The stereoselective synthesis of chiral amides and subsequently amines can be approached through various methodologies, primarily involving the use of chiral auxiliaries or chiral catalysts.

One common strategy involves the coupling of the carboxylic acid with a chiral amine to form diastereomeric amides. This diastereoselective synthesis allows for the separation of the diastereomers, followed by the removal of the chiral auxiliary to yield the enantiomerically pure target compound. For instance, the reaction of a racemic biphenyl dicarboxylic acid with an enantiomerically pure diamine, such as (R,R)-diaminocyclohexane, can lead to the formation of a single diastereomer of a cyclic diamide. nih.gov This principle can be extended to the derivatization of this compound.

Another powerful technique is the use of co-catalysis, where an achiral metal catalyst and a chiral organocatalyst work in tandem to achieve high enantioselectivity. For example, the N-alkylation of primary amides through a carbene N-H insertion reaction has been successfully achieved with high yields and excellent enantioselectivity using a combination of an achiral rhodium catalyst and a chiral squaramide catalyst. researchgate.net This method could potentially be adapted for the derivatization of amides derived from this compound.

The general approaches to stereoselective amide and amine synthesis are summarized in the table below.

Method Description Potential Application to this compound
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step.The propanoic acid could be coupled with a chiral auxiliary, followed by a reaction to introduce the amine functionality, and subsequent removal of the auxiliary.
Diastereoselective Synthesis Reaction of the racemic acid with a single enantiomer of a chiral reagent (e.g., a chiral amine) to form a mixture of diastereomers, which can then be separated.Direct amidation with a chiral amine would produce diastereomeric amides, which could be separated chromatographically.
Catalytic Asymmetric Synthesis Use of a chiral catalyst to favor the formation of one enantiomer over the other.A catalytic asymmetric hydroaminocarbonylation of a suitable alkene precursor could potentially synthesize a chiral amide derivative. nih.gov
Enzyme-Catalyzed Reactions Biocatalysts, such as enzymes, can exhibit high stereoselectivity in organic reactions.Lipases or other enzymes could be used for the kinetic resolution of racemic esters or amides of the title compound.

Considerations of Atropisomerism in Biphenyl Systems

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, a phenomenon commonly observed in ortho-substituted biphenyl compounds. pharmaguideline.comwikipedia.org The steric hindrance between the substituents on the two phenyl rings creates a significant energy barrier to rotation, which can be high enough to allow for the isolation of individual rotational isomers (atropisomers) at room temperature. wikipedia.org For a biphenyl system to exhibit atropisomerism, the rotation around the pivotal bond must be sufficiently slow, and each ring must be unsymmetrically substituted.

The stability of atropisomers is determined by the height of the rotational energy barrier. This barrier is influenced by several factors, including the size of the ortho-substituents and the presence of any bridging groups. slideshare.net Larger substituents lead to greater steric hindrance and a higher barrier to rotation. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these rotational barriers. nih.govresearchgate.net

The classification of atropisomers is often based on their rotational energy barriers and corresponding half-lives of racemization at a given temperature.

Class Rotational Energy Barrier (kcal/mol) Half-life at Room Temperature Characteristics
Class 1 < 22.3Seconds to minutesRapid interconversion, often not separable at room temperature.
Class 2 22.3 - 30Hours to daysSeparable, but may interconvert over time.
Class 3 > 30Years or longerConfigurationally stable and easily separable.

The interplay between the central chirality that could be introduced in the propanoic acid side chain and the axial chirality of the biphenyl system would lead to the existence of diastereomers, each with unique physical, chemical, and potentially biological properties.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization of Biphenyl (B1667301) Propanoic Acids

Spectroscopy is a cornerstone of molecular characterization, offering non-destructive analysis of chemical structures. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-([1,1'-Biphenyl]-2-yl)propanoic acid, both ¹H and ¹³C NMR would yield distinct and predictable spectra. The mention of ¹¹⁹Sn NMR is not applicable to this organic compound, as it is used for organotin compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would show signals corresponding to each unique hydrogen environment in the molecule. The biphenyl group's protons would appear in the aromatic region (typically δ 7.0-8.0 ppm), with complex splitting patterns due to coupling between adjacent protons. The ortho-substitution pattern would lead to a crowded and overlapping series of multiplets for the nine aromatic protons. The two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain would appear as distinct triplets in the aliphatic region. The -CH₂- group adjacent to the biphenyl ring would be expected around δ 2.9-3.1 ppm, while the -CH₂- group adjacent to the carbonyl would be slightly further downfield, around δ 2.6-2.8 ppm. The acidic proton of the carboxylic acid (-COOH) would appear as a broad singlet significantly downfield, typically above δ 10.0 ppm, and its position can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon (C=O) of the carboxylic acid would be the most downfield signal, expected in the δ 175-185 ppm range. The twelve carbons of the biphenyl system would produce a series of signals in the aromatic region (δ 120-145 ppm). The two quaternary carbons where the phenyl rings are joined would be distinct from the ten CH carbons. The two methylene carbons (-CH₂-) would appear in the aliphatic region, typically between δ 30-40 ppm.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-COOH> 10.0 (broad singlet)175 - 185
Aromatic C-H7.0 - 8.0 (multiplets)120 - 135
Aromatic Quaternary C-135 - 145
-CH₂- (adjacent to biphenyl)2.9 - 3.1 (triplet)~30 - 35
-CH₂- (adjacent to COOH)2.6 - 2.8 (triplet)~35 - 40

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings. docbrown.info

A very broad absorption band would be observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. hmdb.ca A sharp and strong absorption peak corresponding to the carbonyl (C=O) stretch would be present in the range of 1700-1725 cm⁻¹. hmdb.ca Multiple sharp peaks between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the aliphatic methylene groups. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Finally, C=C stretching vibrations within the aromatic rings would cause several peaks in the 1450-1600 cm⁻¹ region.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Carboxylic Acid O-HStretch (H-bonded)2500 - 3300 (very broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Carbonyl C=OStretch1700 - 1725 (strong)
Aromatic C=CStretch1450 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₅H₁₄O₂), the molecular weight is 226.27 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 226. A small [M+1]⁺ peak would also be visible due to the natural abundance of the ¹³C isotope. docbrown.info

The fragmentation of carboxylic acids is well-characterized. Common fragmentation pathways include the loss of the hydroxyl group (-OH) to give a fragment at [M-17]⁺ (m/z = 209) and the loss of the entire carboxyl group (-COOH) to give a fragment at [M-45]⁺ (m/z = 181). ebi.ac.uk The base peak could arise from the formation of a stable tropylium-like cation or other rearranged aromatic structures. Alpha-cleavage (cleavage of the C-C bond adjacent to the carboxyl group) would result in a fragment at m/z = 167, corresponding to the biphenylmethyl cation [C₁₃H₁₁]⁺.

m/z ValueProposed Fragment IdentityFragmentation Pathway
226[C₁₅H₁₄O₂]⁺Molecular Ion [M]⁺
209[M - OH]⁺Loss of hydroxyl radical
181[M - COOH]⁺Loss of carboxyl radical
167[C₁₃H₁₁]⁺Alpha-cleavage

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of Biphenyl Propanoic Acid Derivatives

A single crystal X-ray diffraction study of this compound would reveal its exact solid-state structure. chegg.com The analysis would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. docbrown.info Key structural parameters, such as the dihedral angle between the two phenyl rings of the biphenyl moiety, would be precisely measured. This angle is a critical conformational feature, indicating the degree of twist between the rings, which is influenced by steric hindrance from the ortho-propanoic acid substituent.

Powder X-ray Diffraction for Crystalline Form Characterization

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the characterization of crystalline solids. It provides unique diffraction patterns, acting as a fingerprint for a specific crystalline lattice. This method is instrumental in identifying different polymorphic forms, solvates, and co-crystals of an active pharmaceutical ingredient (API), each of which can exhibit distinct physicochemical properties.

In the context of this compound, also known as Fenbufen (B1672489), PXRD studies have been employed to characterize its solid-state forms. While extensive screening has not revealed new polymorphic forms of Fenbufen itself, the technique has been pivotal in identifying and characterizing new multi-component crystalline forms, such as co-crystals. mdpi.comnih.gov

Research efforts have successfully utilized PXRD to confirm the formation of novel co-crystals of Fenbufen with various coformers. These studies underscore the utility of PXRD in distinguishing the new crystalline phases from the starting materials. The diffraction patterns of these co-crystals show characteristic peaks at specific 2θ angles that are unique to their crystal structures.

For instance, the formation of a co-crystal between Fenbufen and isonicotinamide (B137802) was confirmed by PXRD, with the resulting pattern being distinctly different from the patterns of the individual components. mdpi.com Similarly, patents have disclosed specific PXRD data for Fenbufen co-crystals with isonicotinamide, nicotinamide, and pyrazinamide (B1679903), providing concrete evidence of the formation of new crystalline entities. google.comgoogle.com

The experimental setup for such analyses typically involves a diffractometer using CuKα radiation. The sample is finely ground and scanned over a specific range of 2θ angles, for example, from 4.0° to 40.0°, to generate the diffraction pattern. mdpi.com

Below are interactive data tables detailing the characteristic PXRD peaks for several reported co-crystalline forms of this compound.

Fenbufen-Isonicotinamide Co-crystal

This table presents the characteristic peaks from the powder X-ray diffraction pattern for the co-crystal of Fenbufen and isonicotinamide. google.com

2θ Angle (°)
5.8
8.9
12.0
17.9
19.6
20.9
21.6
23.9
25.8
27.1
30.1
36.3
46.0

Fenbufen-Nicotinamide Co-crystal

This table displays the characteristic powder X-ray diffraction peaks for the co-crystal formed between Fenbufen and nicotinamide. google.com

2θ Angle (°)
8.8
14.4
18.7
19.2
21.8
22.6
24.4
26.9
28.4
32.5
39.3
48.1

Fenbufen-Pyrazinamide Co-crystal

The characteristic PXRD peaks for the co-crystal of Fenbufen and pyrazinamide are presented in this table. google.com

2θ Angle (°)
7.38
10.43
11.04
21.67

These detailed findings from PXRD analyses are crucial for the solid-state characterization of this compound, enabling the identification and protection of new crystalline forms with potentially improved properties.

Computational and Theoretical Chemistry Studies

Molecular Modeling and In Silico Analysis

Molecular modeling and in silico analysis encompass a range of computational techniques used to simulate and predict the behavior and properties of molecules. These methods are crucial in drug discovery and materials science for screening and designing molecules with desired characteristics.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. The flexible nature of 3-([1,1'-Biphenyl]-2-yl)propanoic acid, which possesses several rotatable single bonds, gives rise to a complex potential energy surface with numerous possible conformers.

The key dihedral angles that define the conformation of this molecule are:

The torsion angle between the two phenyl rings of the biphenyl (B1667301) group.

The torsion angles within the propanoic acid side chain.

A typical energy minimization process involves:

Generating an initial 3D structure.

Systematically or randomly rotating key torsion angles to generate a diverse set of starting conformations. nih.gov

Applying an optimization algorithm that iteratively adjusts atomic positions to lower the total potential energy until a minimum is reached.

Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or physicochemical properties of molecules. drugdesign.org These descriptors can be calculated from the molecular structure and are broadly classified as 1D, 2D, or 3D.

For the related compound fenbufen (B1672489), computational tools have been used to predict a variety of descriptors. nih.gov These calculations are vital for assessing a molecule's drug-like properties, such as its potential for cell membrane permeability and oral bioavailability. researchgate.netnih.gov For instance, the Topological Polar Surface Area (TPSA) is a key descriptor used to predict drug transport properties. wikipedia.org Molecules with a TPSA greater than 140 Ų often exhibit poor cell membrane permeability, while a TPSA below 90 Ų is generally required for penetration of the blood-brain barrier. wikipedia.org

Table 1: Predicted Molecular Descriptors for Fenbufen (γ-oxo-[1,1'-biphenyl]-4-butanoic acid) Data sourced from PubChem CID 3335. nih.gov

DescriptorPredicted ValueSignificance
Molecular Weight254.28 g/molBasic physical property.
XLogP33.2An estimate of lipophilicity (oil/water partition coefficient). Values between 1-3 are common for oral drugs. rgdscience.com
Hydrogen Bond Donors1Number of atoms that can donate a hydrogen to a hydrogen bond.
Hydrogen Bond Acceptors3Number of atoms that can accept a hydrogen in a hydrogen bond.
Rotatable Bond Count5Indicates molecular flexibility.
Topological Polar Surface Area (TPSA)54.4 ŲSum of surfaces of polar atoms; predicts transport properties. nih.govwikipedia.org
Heavy Atom Count19Number of non-hydrogen atoms.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to compute the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost. pmf.unsa.ba

The electronic structure of a molecule dictates its reactivity. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity. pmf.unsa.ba

A computational study on the metabolism of fenbufen utilized DFT calculations (at the B3LYP/6-31G* level) to determine the HOMO-LUMO energy gaps for the parent drug and its metabolites. scialert.net This analysis revealed that the metabolites had different electronic properties and, consequently, different kinetic labilities. The distribution of these frontier orbitals across the molecule can identify the most likely sites for nucleophilic and electrophilic attack. scialert.net

Table 2: Calculated HOMO-LUMO Gaps for Fenbufen and its Metabolites Data adapted from a molecular modeling analysis using DFT (B3LYP/6-31G) calculations. scialert.net*

CompoundLUMO-HOMO Energy Gap (eV)
Fenbufen (FN)4.75
[1,1'-Biphenyl]-4-acetic acid (BPAA)5.19
[1,1'-Biphenyl]-4-hydroxybutanoic acid (BPHBA)5.17
[1,1'-Biphenyl]-3,4-dihydroxybutanoic acid (BPDBA)4.28
4'-Hydroxy-[1,1'-biphenyl]-4-acetic acid (4'HBPAA)4.80

The results indicated that the metabolite BPDBA, with the smallest energy gap, would be the most kinetically labile. scialert.net Such calculations are invaluable for understanding how a molecule is metabolized and predicting the formation of potentially reactive intermediates.

Quantum chemical calculations are essential for elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. nih.govaps.org The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. By mapping the potential energy surface, computational chemists can trace the lowest energy path from reactants to products, which passes through a high-energy transition state.

DFT methods are commonly employed to optimize the geometry of the transition state and calculate its energy relative to the reactants. nih.gov This allows for the direct computation of the activation barrier, providing quantitative insights into reaction rates. For a molecule like this compound, this approach could be used to study:

Metabolic transformations, such as hydroxylation or conjugation.

Mechanisms of chemical degradation.

The synthesis pathways for its derivatives. nih.gov

Molecular Dynamics Simulations (if applicable to conformational behavior)

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational flexibility and intermolecular interactions. mdpi.comnih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time. mdpi.com

This technique is particularly useful for studying how a flexible molecule like this compound behaves in different environments, such as in solution or when bound to a biological target like an enzyme. nih.gov For example, MD simulations have been used to study analogs of fenbufen when docked into the active sites of cyclooxygenase enzymes (COX-1 and COX-2). nih.gov

These simulations revealed:

How the flexible, linear-like structure of fenbufen analogs can be accommodated within the narrow active site channels of the enzymes. nih.gov

The stability of the ligand-protein complex over time, assessed by metrics like root-mean-square deviation (RMSD). nih.gov

The calculation of binding free energies, which can predict the binding affinity of the molecule for its target. nih.gov

In one study, the calculated binding free energy for a p-hydroxy fenbufen analog with COX-2 was consistent with its high experimentally observed inhibitory activity, demonstrating the predictive power of combining docking with MD simulations. nih.gov

3 1,1 Biphenyl 2 Yl Propanoic Acid As a Chemical Scaffold and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The propanoic acid scaffold, particularly when attached to an aromatic system like biphenyl (B1667301), is a common starting point for building more elaborate molecular frameworks. The carboxylic acid functionality can be readily converted into other functional groups such as amides, esters, and ketones, or it can participate in cyclization reactions to form heterocyclic systems.

For instance, analogous structures like 3-(2-aminocarbonylphenyl)propanoic acid derivatives have been extensively used to synthesize potent and selective EP3 receptor antagonists. nih.govnih.gov In these studies, the propanoic acid moiety is a key component of the final structure, and its carboxylic acid group is typically derivatized to form an amide linkage with various amine fragments. This approach allows for the systematic exploration of structure-activity relationships (SARs) by modifying the side chains attached to the core scaffold. nih.gov

Similarly, the synthesis of hydrazide-hydrazone derivatives from the related 2-{2-fluoro[1,1'-biphenyl]-4-yl}propanoic acid demonstrates another synthetic pathway. doi.org The process involves converting the carboxylic acid to a hydrazide, which is then condensed with various aldehydes to produce a library of compounds with potential biological activities, such as urease inhibition. doi.org These examples highlight a general strategy where the 3-([1,1'-Biphenyl]-2-yl)propanoic acid scaffold can be systematically elaborated to generate libraries of complex molecules for biological screening.

Table 1: Examples of Synthetic Transformations of Related Propanoic Acid Scaffolds

Starting Scaffold Reaction Type Resulting Moiety Application/Target
3-(2-Aminocarbonylphenyl) propanoic acid Amide Coupling N-substituted amides EP3 Receptor Antagonists nih.gov
2-{2-Fluoro[1,1'-biphenyl]-4-yl}propanoic acid Hydrazide formation, followed by condensation Hydrazide-Hydrazones Urease Inhibitors doi.org

Precursors for Amino Acid Derivatives and Peptidomimetics

Non-natural amino acids and their derivatives are crucial components in modern drug discovery, offering resistance to enzymatic degradation and providing novel structural diversity for peptidomimetics. The this compound structure can serve as a precursor for β-amino acids. The synthesis of β-amino acids is of significant interest for bio-organic and medicinal chemistry. nih.govresearchgate.net

A common synthetic route to access β-amino acids from a propanoic acid derivative involves functionalization at the α- or β-position of the carboxylic acid. While direct amination is challenging, established methods like the Hantzsch synthesis, used for creating thiazole-containing amino acid derivatives from N-thiocarbamoyl-β-alanines, showcase how a propanoic acid backbone can be incorporated into heterocyclic amino acid structures. nih.govnih.gov Although this example starts from a β-alanine derivative, it illustrates the principle of building complex amino acid structures around a three-carbon acid chain.

The biphenyl group in this compound would function as a bulky, hydrophobic side chain, mimicking amino acids like phenylalanine but with significantly different steric and electronic properties. Such derivatives are valuable for creating peptidomimetics with constrained conformations or for probing receptor-ligand interactions.

Incorporation into Polymeric Materials or Functional Nanomaterials

The unique properties of the biphenyl unit, such as rigidity and potential for liquid crystallinity, make it an attractive component for advanced materials. The carboxylic acid group of this compound provides a convenient anchor point for incorporating this molecule into polymers or onto the surface of nanomaterials.

For example, biphenyl derivatives are used as fundamental building blocks in the synthesis of wholly aromatic copolyesters. nih.gov In such syntheses, hydroxy-biphenyl-carboxylic acids are used as monomers in polycondensation reactions. By analogy, this compound, after suitable functionalization (e.g., introduction of a hydroxyl group), could be used as a comonomer to impart specific thermal or mechanical properties to polyesters. nih.gov Similarly, it could be incorporated into polyamides or other condensation polymers.

The carboxylic acid group can also be used to functionalize polymers through grafting reactions. For instance, poly(acrylic acid) can be hydrophobically modified by attaching alkyl chains via ester linkages, a strategy that could be adapted to graft the biphenylpropanoic acid moiety onto a polymer backbone. mdpi.com

Anisotropic nanomaterials, which have directionally dependent properties, are of great interest in fields like optics and electronics. Functional biphenyl derivatives have been specifically designed to interact with nanoparticles and induce anisotropic arrangements. ivanovo.ac.ruresearchgate.net Research has shown that biphenyl derivatives obtained from precursors like 4',4-diphenyldicarboxylic acid can effectively serve as components of anisotropic nanosized composite materials. ivanovo.ac.ru

The design principle involves a rigid biphenyl core that influences alignment and a functional group that interacts with the nanoparticle surface. This compound fits this design perfectly.

Rigid Core: The biphenyl unit provides the necessary structural rigidity.

Functional Group: The carboxylic acid can strongly interact with metal or metal oxide nanoparticle surfaces, serving as a capping or stabilizing agent.

This interaction can be used to control the spacing and orientation of nanoparticles within a matrix, leading to materials with tailored anisotropic properties.

Scaffold Remodeling Strategies in Carboxylic Acid Chemistry

Beyond using the scaffold as a fixed building block, modern synthetic strategies allow for the fundamental remodeling of the molecular skeleton itself. A novel photochemical strategy enables the efficient scaffold remodeling of carboxylic acids through various annulation, contraction, and expansion reactions. chemrxiv.orgnih.gov

This method involves a single-flask transformation of a carboxylic acid into an acyl phosphonate. This derivative can then access synthetically useful triplet diradicals under visible light or near-ultraviolet irradiation. nih.gov This activation strategy circumvents unproductive side reactions and enables new hydrogen-atom transfer (HAT) reactivity. chemrxiv.org

For this compound, this strategy could be employed to generate novel polycyclic aromatic structures. The radical generated at the carbonyl carbon could, for example, undergo an intramolecular reaction with the biphenyl ring system, leading to ring-closing or rearrangement reactions. This would transform the simple biphenylpropanoic acid scaffold into a more complex and rigid polycyclic core, opening avenues to new classes of compounds with potentially unique applications in materials science or pharmaceuticals. chemrxiv.org

Table 2: List of Mentioned Compounds

Compound Name
This compound
4',4-Diphenyldicarboxylic acid
4'-Hydroxy-4-biphenylcarboxylic acid
4'-Hydroxy-4-cyanobiphenyl
4'-Pentyl-3'-chloro-4-hydroxybiphenyl
6-Bromohexanoic acid
Phenylalanine
3-(2-Aminocarbonylphenyl)propanoic acid
2-{2-Fluoro[1,1'-biphenyl]-4-yl}propanoic acid
N-Phenyl-N-thiocarbamoyl-β-alanine
4'-Hydroxybiphenyl-3-carboxylic acid
3-Hydroxybenzoic acid

Q & A

Q. What are the optimal synthetic routes for 3-([1,1'-Biphenyl]-2-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling biphenyl derivatives with propanoic acid precursors. For analogous compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid), methods like Friedel-Crafts alkylation or Suzuki-Miyaura coupling are employed. Key factors include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity in biphenyl systems .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Purification : Use reversed-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the target compound from impurities (e.g., diastereomers or unreacted precursors) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves biphenyl proton environments and confirms substitution patterns. For example, aromatic protons in biphenyl systems appear as multiplet signals between δ 7.0–7.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) detects the molecular ion peak (e.g., [M+H]⁺ at m/z 257.1 for C₁₅H₁₄O₂) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., salts with sodium or ammonium ions) .

Q. What purification strategies are effective for removing common byproducts?

  • Methodological Answer :
  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts (e.g., hydroxylated intermediates) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in complex reaction systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For biphenyl derivatives, electron-deficient aromatic rings show higher reactivity in cross-coupling reactions .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMSO stabilizes transition states in Suzuki couplings) .

Q. How do researchers resolve contradictions in reported biological activity data for biphenyl-propanoic acid derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in COX-2 assays). For example, discrepancies in anti-inflammatory activity may arise from variations in cell lines (e.g., RAW 264.7 vs. THP-1) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., nitro or hydroxyl groups) to isolate pharmacophore contributions .

Q. What experimental strategies address gaps in physicochemical data (e.g., logP, pKa) for this compound?

  • Methodological Answer :
  • Potentiometric titration : Determine pKa using a pH-meter and titrants (e.g., 0.1 M HCl/NaOH) in aqueous ethanol .
  • Chromatographic logP estimation : Compare retention times in HPLC with reference standards of known logP values .

Q. How can researchers design enantioselective syntheses for chiral derivatives?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to induce asymmetry during biphenyl coupling .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors to isolate enantiopure propanoic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.